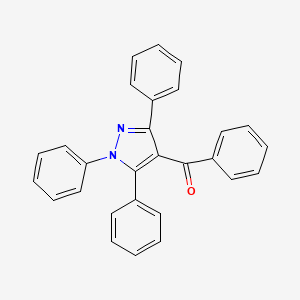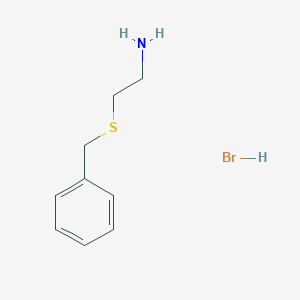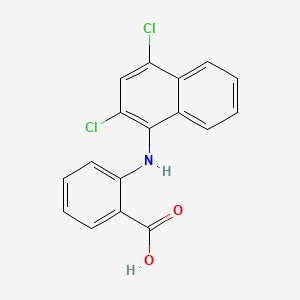
2H-Pyran-2-one, 6-methyl-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran-2-one, 6-methyl-3-phenyl- is a heterocyclic organic compound that belongs to the class of 2H-pyrans This compound features a six-membered ring containing one oxygen atom and a ketone group at the second position The presence of a methyl group at the sixth position and a phenyl group at the third position further characterizes its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-2-one, 6-methyl-3-phenyl- can be achieved through several methods. One common approach involves the reaction of pyrylium salts with organometallic compounds. For instance, the reaction of 2,4,6-trimethylpyrylium perchlorate with phenylmagnesium bromide or phenyllithium yields 6-methyl-3-phenyl-2H-pyran-2-one . Another method includes the use of multicomponent reactions (MCR) involving substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .
Industrial Production Methods: Industrial production of 2H-Pyran-2-one, 6-methyl-3-phenyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2H-Pyran-2-one, 6-methyl-3-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound is prone to valence isomerization, where it can convert to its 1-oxatriene isomer through a reversible pericyclic oxa-6π-electrocyclization process .
Common Reagents and Conditions: Common reagents used in the reactions of 2H-Pyran-2-one, 6-methyl-3-phenyl- include organometallic reagents such as phenylmagnesium bromide and phenyllithium. Acidic or basic conditions are often employed to facilitate these reactions. For example, the reaction of pyrylium salts with organometallic compounds is typically carried out under acidic conditions .
Major Products Formed: The major products formed from the reactions of 2H-Pyran-2-one, 6-methyl-3-phenyl- depend on the specific reaction conditions and reagents used. For instance, the reaction with phenylmagnesium bromide yields 6-methyl-3-phenyl-2H-pyran-2-one .
Aplicaciones Científicas De Investigación
2H-Pyran-2-one, 6-methyl-3-phenyl- has a wide range of scientific research applications. In chemistry, it serves as a key intermediate in the synthesis of various organic compounds and heterocycles . In biology and medicine, it is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The compound is also used in the development of new pharmaceuticals and agrochemicals due to its unique chemical structure and reactivity .
Mecanismo De Acción
The mechanism of action of 2H-Pyran-2-one, 6-methyl-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo valence isomerization and form reactive intermediates that can interact with biological molecules . The presence of electron-withdrawing substituents at specific positions on the ring can influence its reactivity and biological activity .
Comparación Con Compuestos Similares
2H-Pyran-2-one, 6-methyl-3-phenyl- can be compared with other similar compounds such as 2H-Pyran-2-one, 4-methoxy-6-methyl- and 2H-Pyran-2-one, 6-pentyl- . These compounds share the same core structure but differ in the substituents attached to the ring. The unique combination of a methyl group at the sixth position and a phenyl group at the third position in 2H-Pyran-2-one, 6-methyl-3-phenyl- imparts distinct chemical properties and reactivity compared to its analogs .
Propiedades
Número CAS |
53034-19-8 |
|---|---|
Fórmula molecular |
C12H10O2 |
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
6-methyl-3-phenylpyran-2-one |
InChI |
InChI=1S/C12H10O2/c1-9-7-8-11(12(13)14-9)10-5-3-2-4-6-10/h2-8H,1H3 |
Clave InChI |
CTENEEIERHJDGL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C(=O)O1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



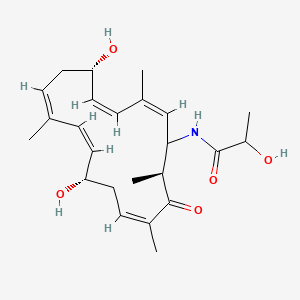
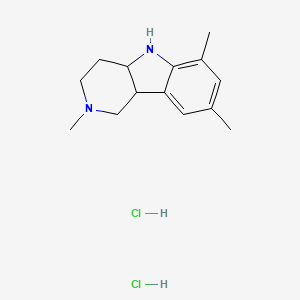
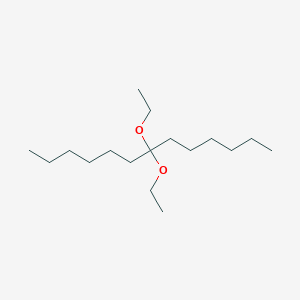
![O-[2-(Benzoylsulfanyl)ethyl] benzenecarbothioate](/img/structure/B14653968.png)
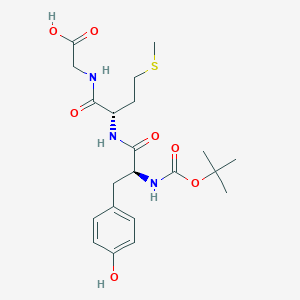
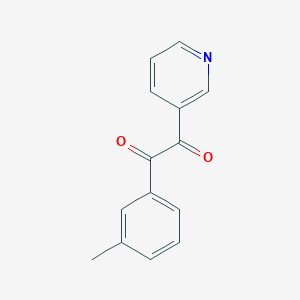


![8-Methyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one](/img/structure/B14653988.png)
